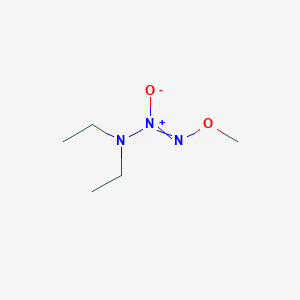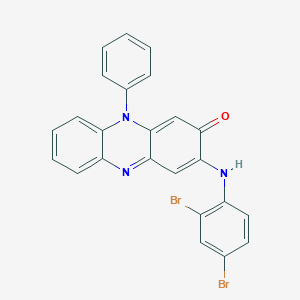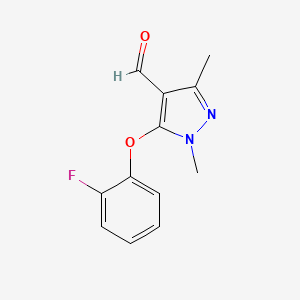
4,5-Dimethylhexa-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylhexa-1,2-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the first and second positions of the hexane chain, with methyl groups attached at the fourth and fifth positions. The molecular formula for this compound is C8H14.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dimethylhexa-1,2-diene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 4,5-dimethylhexane-1,2-diol using a strong base such as potassium tert-butoxide. This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of suitable precursors. The process often requires the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity. Fractional distillation is employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethylhexa-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate to form diols or other oxygenated derivatives.
Cycloaddition: The Diels-Alder reaction is a notable example where this compound can react with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in carbon tetrachloride under room temperature.
Oxidation: Potassium permanganate in aqueous solution.
Cycloaddition: Reaction with maleic anhydride under reflux conditions.
Major Products:
Halogenation: 4,5-Dibromo-4,5-dimethylhexane.
Oxidation: 4,5-Dimethylhexane-1,2-diol.
Cycloaddition: 4,5-Dimethylcyclohexene derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethylhexa-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cycloaddition reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmacological properties and the development of new therapeutic agents.
Industry: Used in the production of polymers and other advanced materials due to its reactive diene structure.
Mecanismo De Acción
The mechanism of action for 4,5-Dimethylhexa-1,2-diene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic addition reactions, the initial step involves the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then undergo nucleophilic attack to form the final addition product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2,5-Dimethylhexa-2,4-diene: Another diene with similar reactivity but different double bond positions.
1,3-Butadiene: A simpler diene used extensively in polymer production.
Isoprene: A naturally occurring diene used in the synthesis of synthetic rubber.
Uniqueness: 4,5-Dimethylhexa-1,2-diene is unique due to its specific double bond positions and the presence of methyl groups, which influence its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that are not possible with other dienes, making it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
112123-27-0 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h6-8H,1H2,2-4H3 |
Clave InChI |
MDIYJGVGIGOHQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




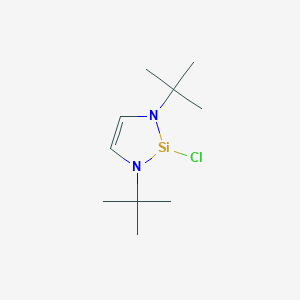
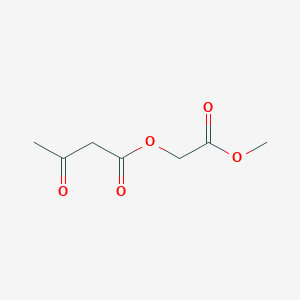
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
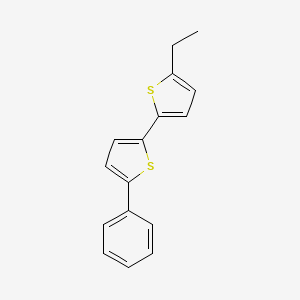
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
